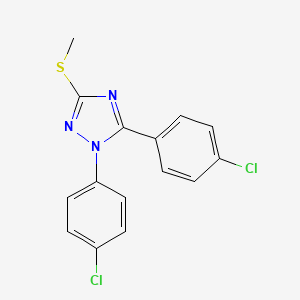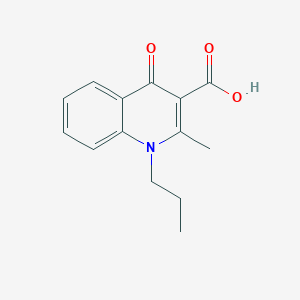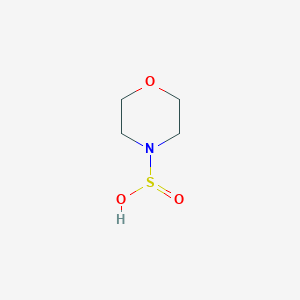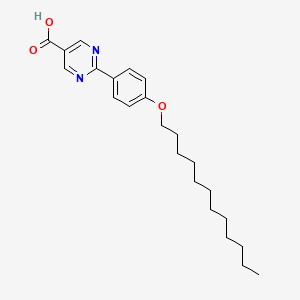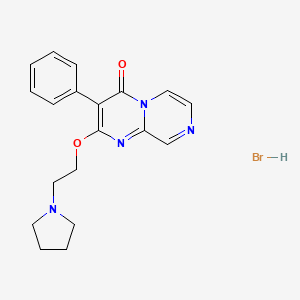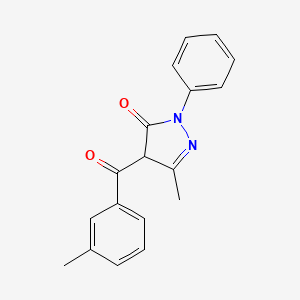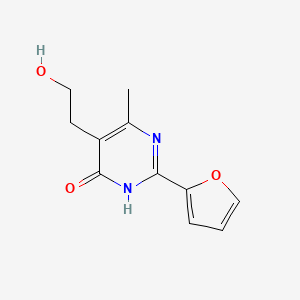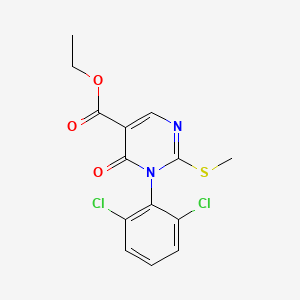
Ethyl 1-(2,6-dichlorophenyl)-2-methylsulfanyl-6-oxo-pyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-(2,6-dichlorophenyl)-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carboxylate is a chemical compound with a complex structure that includes a pyrimidine ring, a dichlorophenyl group, and a methylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(2,6-dichlorophenyl)-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carboxylate typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between an appropriate aldehyde and a urea derivative.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced via a nucleophilic substitution reaction.
Addition of the Methylthio Group: The methylthio group is added through a thiolation reaction, often using methylthiol as the reagent.
Esterification: The final step involves esterification to introduce the ethyl carboxylate group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to accelerate the reactions.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(2,6-dichlorophenyl)-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The dichlorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.
Scientific Research Applications
Ethyl 1-(2,6-dichlorophenyl)-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 1-(2,6-dichlorophenyl)-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 1-(2,6-dichlorophenyl)-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carboxylate can be compared with other similar compounds, such as:
Ethyl 1-(2,6-dichlorophenyl)-2-(methylthio)-4-oxo-1,4-dihydropyrimidine-5-carboxylate: This compound has a similar structure but differs in the position of the carbonyl group.
Ethyl 1-(2,6-dichlorophenyl)-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-4-carboxylate: This compound has a different position for the carboxylate group.
The uniqueness of Ethyl 1-(2,6-dichlorophenyl)-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carboxylate lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
82636-21-3 |
|---|---|
Molecular Formula |
C14H12Cl2N2O3S |
Molecular Weight |
359.2 g/mol |
IUPAC Name |
ethyl 1-(2,6-dichlorophenyl)-2-methylsulfanyl-6-oxopyrimidine-5-carboxylate |
InChI |
InChI=1S/C14H12Cl2N2O3S/c1-3-21-13(20)8-7-17-14(22-2)18(12(8)19)11-9(15)5-4-6-10(11)16/h4-7H,3H2,1-2H3 |
InChI Key |
VMYOGFIWWDSDEM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(N(C1=O)C2=C(C=CC=C2Cl)Cl)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


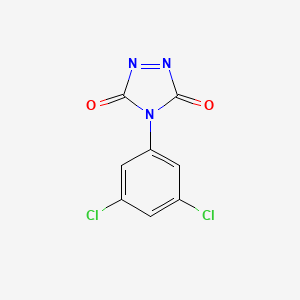
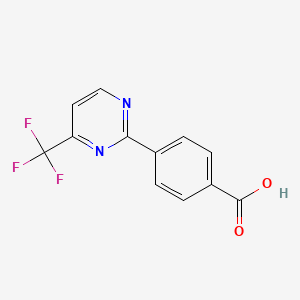
![7-Ethyl-3,4-dimethyl[1,2]oxazolo[5,4-b]pyridin-6(7H)-one](/img/structure/B12911919.png)

![3-[4-(Methanesulfonyl)phenyl]-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12911928.png)

